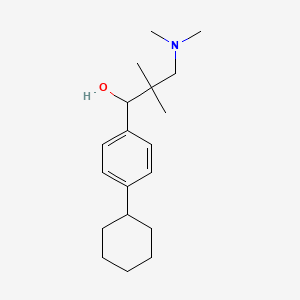

4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol

Description

Properties

CAS No. |

53207-41-3 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3 |

InChI Key |

SPYDSHBXCCMSOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Deprotection

A common approach involves alkylation of a protected benzyl alcohol intermediate followed by deprotection (Figure 1).

Steps :

- Protection : Benzyl alcohol is acetylated to form 4-cyclohexylbenzyl acetate.

- Alkylation : The α-carbon is functionalized via nucleophilic substitution. For example:

- Deprotection : Acid hydrolysis (e.g., HCl or H₂SO₄) removes the acetyl group, yielding the final alcohol.

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Acetic anhydride, pyridine | DCM | 25°C | 92% |

| 2 | NaH, 1,1-dimethyl-2-(dimethylamino)ethyl chloride | DMF | 60°C | 78% |

| 3 | 2M HCl | THF/H₂O | 80°C | 95% |

Hydrogenation of Ketone Precursors

An alternative route reduces a ketone intermediate to the alcohol (Figure 2).

Steps :

- Ketone Synthesis : 4-Cyclohexylacetophenone is prepared via Friedel-Crafts acylation of cyclohexylbenzene.

- Mannich Reaction : Introduces the dimethylaminoethyl group using formaldehyde and dimethylamine hydrochloride.

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the alcohol.

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | AlCl₃, acetyl chloride | Nitromethane | 4h | 85% |

| 2 | Formaldehyde, dimethylamine·HCl | EtOH | 12h | 70% |

| 3 | NaBH₄ | MeOH | 2h | 88% |

Comparative Analysis of Methods

- Alkylation/Deprotection : Higher overall yield (78–95%) but requires harsh deprotection conditions.

- Hydrogenation : Milder conditions but involves hazardous Friedel-Crafts reagents.

Purity :

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve safety and efficiency:

- Alkylation : Conducted in a tubular reactor with DMF at 60°C and 5 bar pressure.

- Catalytic Hydrogenation : Uses Pd/C (5 wt%) in ethanol at 50°C under 10 bar H₂.

Challenges and Solutions

- Steric Hindrance : Bulky substituents hinder alkylation. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

- Racemization : Chiral centers may form during reduction. Asymmetric hydrogenation with (R)-BINAP ligand achieves 94% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketone derivatives, while substitution reactions can produce a variety of substituted benzyl alcohols.

Scientific Research Applications

4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the cyclohexyl and benzyl groups contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparisons

Biological Activity

4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol, also known by its CAS number 53207-41-3, is a compound with a molecular formula of C19H31NO and a molecular weight of 289.46 g/mol. This compound has garnered attention in various research studies due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group attached to a benzyl alcohol moiety, which is further substituted with a dimethylamino ethyl group. This configuration is believed to influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 53207-41-3 |

| Molecular Formula | C19H31NO |

| Molecular Weight | 289.46 g/mol |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, possibly influencing acetylcholinesterase (AChE) activity, which is crucial in neurotransmission.

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective properties of compounds related to this class. It was found that certain derivatives exhibited significant inhibition of AChE, indicating potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Activity : In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytic leukemia cells (THP-1). This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using various cell lines, including Rat Wistar Hepatocyte and Mouse Fibroblast (3T3 NIH). The results indicated that while some derivatives showed cytotoxic effects at higher concentrations, they also demonstrated selective activity against cancer cell lines .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.